(3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran
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Overview
Description
(3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, features a bromomethyl group attached to the third carbon of the dihydrobenzopyran ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a suitable precursor. One common method is the bromination of 3,4-dihydro-2H-1-benzopyran using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted benzopyrans with various functional groups depending on the nucleophile used.
Oxidation: Benzopyranones or benzopyranols depending on the extent of oxidation.
Reduction: Methyl-substituted benzopyrans.
Scientific Research Applications
(3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with biological targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding pockets, making it a potent inhibitor or modulator of various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is unique due to its benzopyran ring structure, which imparts distinct biological activities and chemical reactivity. The presence of the bromomethyl group enhances its utility in synthetic chemistry, making it a versatile intermediate for various applications .
Properties
CAS No. |
2751602-92-1 |
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Molecular Formula |
C10H11BrO |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
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